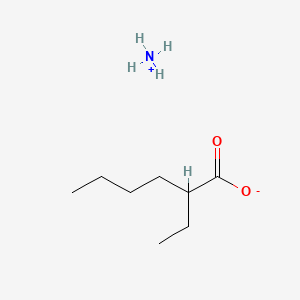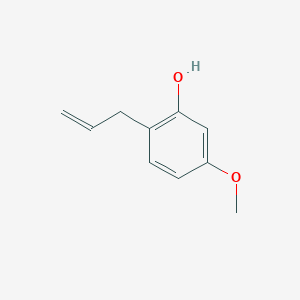![molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)
Benzo[b]thiophene-2,3-dicarboxaldehyde
Overview
Description
Benzo[b]thiophene-2,3-dicarboxaldehyde is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.
Reduction: 1-Benzothiophene-2,3-dimethanol.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-2,3-dicarboxaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Benzo[b]thiophene-2,3-dicarboxaldehyde can be compared with other benzothiophene derivatives such as:
1-Benzothiophene-2-carboxaldehyde: Lacks the second aldehyde group, leading to different reactivity and applications.
1-Benzothiophene-3-carboxaldehyde: Similar to the 2-carboxaldehyde derivative but with the aldehyde group at the 3 position.
1-Benzothiophene-2,3-dicarboxylic acid: The oxidized form of 1-benzothiophene-2,3-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
Properties
Molecular Formula |
C10H6O2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-benzothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H |
InChI Key |
VTZUYVQTGCJXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)







